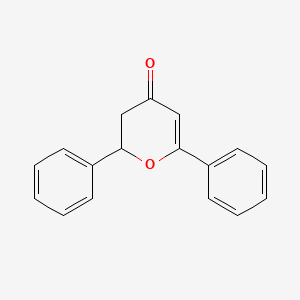

2,6-Diphenyl-2H-pyran-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diphenyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-11,17H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLPGMUVTUTJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Diphenyl 2h Pyran 4 3h One

Classical and Contemporary Approaches to the 2H-Pyran-4(3H)-one Scaffold

The 2H-pyran-4(3H)-one ring system is a key structural motif found in various natural products. nih.gov Its synthesis has been approached through various methods that can be broadly categorized into condensation, cyclization, and multicomponent reactions.

Condensation reactions are fundamental to creating the carbon-carbon bonds necessary for the pyranone backbone. The most relevant strategies involve aldol-type and Michael additions.

Claisen-Schmidt Condensation: This reaction is pivotal for synthesizing α,β-unsaturated ketones, known as chalcones, which are critical precursors. For the target molecule, the Claisen-Schmidt condensation between acetophenone (B1666503) and benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) produces 1,3-diphenyl-2-propen-1-one (chalcone). chemrevlett.com This reaction can be performed using various catalysts and conditions, including microwave irradiation and ultrasound, to improve yields and reaction times. chemrevlett.com

Michael Addition: The Michael reaction, or conjugate addition, is essential for assembling the 1,5-dicarbonyl skeleton required for the pyranone ring. researchgate.net In a key step toward the target scaffold, the enolate of acetophenone can act as a Michael donor and add to chalcone (B49325) (the Michael acceptor). This reaction forms 1,3,5-triphenylpentane-1,5-dione, a direct precursor that can undergo cyclization. Alternatively, the conjugate addition of active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) to chalcones, often catalyzed by a base, provides a pathway to highly functionalized cyclic products after subsequent intramolecular condensation. tamu.educore.ac.uk

The formation of the heterocyclic ring is achieved through intramolecular cyclization of an appropriate open-chain precursor.

Intramolecular Aldol-Type Cyclization: The most direct route to the 2,6-diphenyl-2H-pyran-4(3H)-one ring involves the acid- or base-catalyzed intramolecular cyclization of a 1,5-dicarbonyl compound. For instance, 1,5-diphenylpentane-1,5-dione can cyclize via an intramolecular aldol (B89426) addition/dehydration sequence to form the corresponding dihydropyranone. The oxygen of one of the carbonyl groups acts as the nucleophile, attacking the other carbonyl carbon to form a six-membered hemiacetal ring, which then equilibrates to the more stable pyranone structure.

Prins Cyclization: The Prins cyclization is another powerful method for constructing tetrahydropyran (B127337) rings. It involves the electrophilic addition of an aldehyde to a homoallylic alcohol, followed by capture of the resulting cation by a nucleophile. While more commonly used for other pyran derivatives, this strategy highlights the diversity of cyclization approaches available for forming six-membered oxygen heterocycles. scispace.com

Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency and atom economy, allowing for the construction of complex molecules in a single step. Various MCRs have been developed for the synthesis of 4H-pyran derivatives. researchgate.net Typically, these involve the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone). researchgate.net While these often lead to 2-amino-4H-pyrans, they demonstrate the feasibility of assembling the pyran ring from simple, readily available starting materials in a convergent manner.

Table 1: Comparison of General Synthetic Strategies for the Pyranone Scaffold

| Synthetic Strategy | Key Reactions | Precursors | Advantages | Reference |

|---|---|---|---|---|

| Classical Condensation/Cyclization | Claisen-Schmidt Condensation, Michael Addition, Intramolecular Aldol Cyclization | Aryl aldehydes, Aryl methyl ketones | Well-established, predictable outcomes | chemrevlett.comtamu.edunih.gov |

| Prins Cyclization | Electrophilic addition, Cyclization | Homoallylic alcohols, Aldehydes | Good stereocontrol | scispace.com |

| Multicomponent Reactions (MCRs) | One-pot condensation and cyclization | Aldehydes, Malononitrile, 1,3-Dicarbonyls | High efficiency, atom economy, operational simplicity | researchgate.netresearchgate.net |

Targeted Synthesis of this compound and its Precursors

While a specific, optimized industrial synthesis for this compound is not widely published, its synthesis can be reliably achieved through the cyclization of 1,5-diphenyl-1,5-pentanedione derivatives. A plausible and efficient laboratory-scale synthesis involves a two-step process starting from benzaldehyde and acetophenone.

Step 1: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one). Benzaldehyde is reacted with acetophenone in the presence of a base catalyst (e.g., NaOH in ethanol) via a Claisen-Schmidt condensation. chemrevlett.com

Step 2: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione (B1329822). The resulting chalcone is then subjected to a Michael addition with the enolate of acetophenone.

Step 3: Cyclization. The 1,3,5-triphenyl-1,5-pentanedione is then treated with an acid catalyst to promote intramolecular cyclization to form the desired 2,4,6-triphenyl-dihydropyranone product. A similar strategy using dibenzalacetone (formed from two equivalents of benzaldehyde and one of acetone) and hydrogen sulfide (B99878) leads to the analogous thiopyranone. clockss.org

The flexibility of the synthesis allows for a wide range of derivatives by modifying the starting materials. Substituted benzaldehydes or acetophenones can be used in the initial Claisen-Schmidt condensation to introduce various functional groups onto the phenyl rings at the 2- and 6-positions of the final pyranone.

Another advanced strategy for derivatization involves the Horner-Wadsworth-Emmons reaction. This can be used to introduce exocyclic double bonds onto a pre-formed pyranone ring, as demonstrated in the synthesis of 3-methylidenetetrahydropyran-4-ones. nih.gov In this approach, a phosphonate-substituted pyranone is treated with a base and an aldehyde to form the olefinated product.

The this compound molecule has two stereocenters at positions C2 and C6. Therefore, the synthesis can result in cis and trans diastereomers. The relative stereochemistry is often controlled during the cyclization step or subsequent transformations.

Thermodynamic Control: In many syntheses of 2,6-disubstituted pyranones, the trans isomer is the thermodynamically more stable product. This is because the two bulky phenyl groups prefer to occupy equatorial positions in the chair-like conformation of the pyranone ring to minimize steric strain. nih.gov Syntheses conducted under conditions that allow for equilibration (e.g., acid or base catalysis at elevated temperatures) will likely favor the trans isomer.

Kinetic Control and Stereoselective Additions: Achieving stereoselectivity often relies on kinetically controlled reactions. For example, in the synthesis of related 2,6-disubstituted tetrahydropyran-4-ones, the stereochemistry at C2 and C6 was established via a highly stereoselective Michael addition. The addition of organocuprate reagents to a 2H-pyran-4(3H)-one precursor was shown to proceed via axial attack, leading preferentially to the trans product. nih.gov Similarly, stereoselective reduction of the enone system or stereoselective cyclization of a precursor with pre-defined stereocenters can be used to control the final configuration. nih.gov

Table 2: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Role in Synthesis | Structure |

|---|---|---|

| Benzaldehyde | Precursor | C6H5CHO |

| Acetophenone | Precursor / Michael Donor | C6H5COCH3 |

| Chalcone (1,3-Diphenyl-2-propen-1-one) | Intermediate / Michael Acceptor | C6H5COCH=CHC6H5 |

| 1,3,5-Triphenylpentane-1,5-dione | Key Precursor for Cyclization | C6H5COCH2CH(C6H5)CH2COC6H5 |

| Sodium Hydroxide (NaOH) | Base Catalyst | NaOH |

| Acid Catalyst (e.g., H2SO4) | Cyclization Catalyst | H+ |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related pyran scaffolds aims to reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the implementation of eco-friendly catalysts and solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. jyu.fidavidpublisher.comnih.gov This technology allows for rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. davidpublisher.com For the synthesis of pyranone-cored compounds, microwave-assisted methods offer a green, simple, and rapid alternative to traditional protocols. researchgate.netjyu.fi For instance, the synthesis of various pyran derivatives has been successfully achieved with high yields under microwave irradiation, highlighting its efficiency. researchgate.net While conventional heating might require several hours to complete a reaction, microwave-assisted synthesis can often be accomplished in a matter of minutes. nih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds, including pyran derivatives. nih.govresearchgate.net Ultrasonic irradiation enhances chemical reactivity through the process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

The use of ultrasound in the synthesis of 2-amino-4H-pyran derivatives has demonstrated numerous advantages, including excellent yields, short reaction times, and mild reaction conditions. nanobioletters.com Importantly, these reactions can often be carried out in aqueous media, further enhancing their green credentials by replacing volatile and toxic organic solvents. nanobioletters.comnih.gov The comparison between conventional heating and ultrasound irradiation for the synthesis of pyran derivatives consistently shows that the ultrasound method is superior in terms of yield and reaction time. nanobioletters.com Sometimes, ultrasound irradiation can even alter the reaction pathway compared to silent (non-sonicated) conditions, leading to different product formations. researchgate.net

Ionic Liquids as Green Catalysts and Solvents

Research Findings on Green Synthesis of Pyran Derivatives

The following table summarizes and compares different green synthetic methodologies applicable to the formation of the pyran ring system, based on data from related structures.

| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Green Aspects |

| Microwave Irradiation | Polyethylene glycol-400 davidpublisher.com | 30 min davidpublisher.com | 86-95 davidpublisher.com | Reduced reaction time, energy efficiency. davidpublisher.com |

| Ultrasound Irradiation | Uranyl Nitrate researchgate.net | 2 min nanobioletters.com | 91 nih.gov | Rapid reaction, high yield, often in aqueous media. nanobioletters.comnih.gov |

| Conventional (Silent) | Piperidine (B6355638)/Ethanol researchgate.net | 3 h researchgate.net | 55-65 nanobioletters.com | Baseline for comparison. |

| Ionic Liquid | [bnmim][HSO₄] acgpubs.org | Room Temp. acgpubs.org | High | Recyclable catalyst/solvent, mild conditions. acgpubs.org |

Chemical Reactivity and Transformation Mechanisms of 2,6 Diphenyl 2h Pyran 4 3h One

Electrophilic and Nucleophilic Reactions of the Pyranone Ring System

The pyranone ring exhibits a dualistic nature in its reactions. While some positions are prone to electrophilic attack, others are susceptible to nucleophilic addition. This reactivity is largely dictated by the electronic effects of the ring's oxygen atom and the carbonyl group.

The reactivity of the pyranone ring is significantly influenced by the nature of its substituents. The two phenyl groups at positions 2 and 6 in 2,6-Diphenyl-2H-pyran-4(3H)-one play a crucial role in modulating the electron density of the ring system.

Table 1: Predicted Substituent Effects on Pyranone Ring Reactivity

| Substituent on Phenyl Ring | Predicted Effect on Pyranone Ring | Rationale |

|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increased reactivity towards electrophiles | Increases electron density of the pyranone ring system. |

Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possibilities in a chemical reaction. quora.comyoutube.com Stereoselectivity, on the other hand, is the preferential formation of one stereoisomer over another. quora.comyoutube.com In the context of this compound, these principles are critical in predicting the outcomes of its reactions.

Due to the presence of three electrophilic centers at positions C-2, C-4, and C-6, 2H-pyran-2-ones are susceptible to nucleophilic attack. clockss.org These reactions often lead to ring-opening and subsequent rearrangements. clockss.org The regioselectivity of nucleophilic attack is influenced by the electronic environment of each electrophilic center. The carbonyl carbon (C-4) is a primary site for nucleophilic addition, while the carbons adjacent to the ring oxygen (C-2 and C-6) are also activated.

Stereoselectivity becomes important when reactions create new chiral centers. For instance, the reduction of the carbonyl group at C-4 can lead to the formation of a new stereocenter. The stereochemical outcome of such a reaction would be influenced by the steric hindrance posed by the existing substituents, particularly the bulky phenyl groups. In related tetrahydropyran-4-one systems, the chair conformation of the ring often dictates that incoming substituents preferentially adopt an equatorial position to minimize steric strain. researchgate.net

Ring Transformation and Rearrangement Reactions

The pyranone ring is a versatile scaffold that can be chemically transformed into various other heterocyclic or carbocyclic systems. These transformations are often driven by the desire to relieve ring strain or to form more stable aromatic systems.

While specific research on thermally induced rearrangements of this compound is limited, photochemical rearrangements in related pyranone systems have been documented. For example, the irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones has been shown to yield 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.org This suggests that the pyranone skeleton is amenable to skeletal reorganization under energetic conditions.

Metal catalysts are powerful tools for effecting complex chemical transformations. In the realm of pyran chemistry, metal triflates, such as ytterbium triflate and scandium triflate, have been used to catalyze cyclization reactions to form benzopyran derivatives. rsc.org While not a direct transformation of a pre-formed pyranone, this demonstrates the utility of metal catalysis in constructing related ring systems. It is plausible that similar metal-catalyzed approaches could be employed to induce ring-opening, rearrangement, or cross-coupling reactions on the this compound scaffold.

Cycloaddition Reactions Involving the 2H-Pyran-4(3H)-one Framework

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The double bond within the 2H-pyran-4(3H)-one ring can participate as a component in such reactions.

Specifically, pyrones can participate in [4+2] cycloadditions, also known as Diels-Alder reactions. Depending on the substituents, pyrones can act as either the diene or the dienophile. acs.org Recent research has shown that pyrones can undergo cycloaddition with 2H-azirines, which are generated photochemically, to produce novel polycyclic aza-heterocycles. acs.orgacs.org In these reactions, a kinetically favored endo-[4+2] cycloaddition was observed. acs.orgacs.org This type of reactivity highlights the potential of the this compound framework to serve as a building block in the synthesis of complex, three-dimensional molecules. acs.org

Table 2: Summary of Potential Reactivity

| Reaction Type | Reactive Site(s) | Potential Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Phenyl rings | Functionalized phenyl derivatives |

| Nucleophilic Addition | C4-carbonyl, C2, C6 | Ring-opened products, alcohols |

| Rearrangement | Pyranone skeleton | Isomeric pyranones, other heterocycles |

Diels-Alder and Related Pericyclic Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. sigmaaldrich.comlibretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org While 2H-pyran systems contain a conjugated diene motif and can theoretically participate in such reactions, specific studies detailing the Diels-Alder reactivity of this compound have not been identified in the searched literature.

The reactivity of related pyran systems in Diels-Alder reactions is documented. For instance, pyran-2-ones (an isomeric form) are known to react as dienes with various dienophiles. niscpr.res.inrsc.org These reactions often proceed with a subsequent elimination of a small molecule like CO₂, leading to the formation of aromatic compounds. However, this reactivity profile belongs to a different class of pyranone isomers and cannot be directly extrapolated to this compound without experimental validation.

The general scheme for a Diels-Alder reaction involving a generic 2H-pyran is shown below, but it must be emphasized that this is a theoretical pathway for which no specific examples involving this compound have been reported.

Theoretical Diels-Alder Reactivity of a 2H-Pyran Moiety

| Reactant A (Diene) | Reactant B (Dienophile) | Product Type | Notes |

|---|---|---|---|

| 2H-Pyran System | Alkene | Substituted 2-Oxabicyclo[2.2.2]octene | The endocyclic double bond and the oxygen-bearing double bond of the pyran act as the 4π system. |

1,3-Dipolar Cycloaddition Pathways

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, resulting in a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This class of reactions is a cornerstone for heterocycle synthesis. organic-chemistry.org The carbon-carbon double bond of the enol ether in this compound could potentially serve as a dipolarophile. Furthermore, the carbonyl group could, in some cases, react with specific 1,3-dipoles like certain azomethine ylides. nih.gov

Despite these theoretical possibilities, a review of the literature did not yield specific studies documenting 1,3-dipolar cycloaddition reactions involving this compound. The table below outlines general examples of 1,3-dipolar cycloadditions to illustrate the pathways that could be theoretically accessible.

Potential 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole Type | Potential Dipolarophile in Title Compound | Resulting Heterocycle (General) |

|---|---|---|

| Nitrile Oxide (R-C≡N⁺-O⁻) | C=C double bond | Isoxazoline derivative |

| Azide (R-N₃) | C=C double bond | Triazoline derivative |

These potential reactions remain speculative in the absence of direct experimental evidence for the title compound.

Oxidative and Reductive Transformations of this compound

Specific research on the oxidative and reductive transformations of this compound is not available in the searched scientific literature. However, the reactivity can be predicted based on the functional groups present in the molecule.

Reductive Transformations: The ketone functional group at the C-4 position is a primary site for reduction. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are expected to reduce the ketone to a secondary alcohol, yielding 2,6-diphenyl-tetrahydro-2H-pyran-4-ol. masterorganicchemistry.com This reaction is a standard transformation for ketones. masterorganicchemistry.com More potent reducing agents or catalytic hydrogenation could potentially also reduce the C=C double bond of the enol ether system, leading to a fully saturated tetrahydropyran (B127337) ring.

Oxidative Transformations: The enol ether moiety is susceptible to oxidation. Depending on the oxidant used, various products could be formed, potentially involving cleavage of the double bond or the ether linkage. However, without experimental data, the outcomes of such reactions are purely speculative. There are no specific oxidative reactions for this compound reported in the reviewed literature.

Plausible, but Undocumented, Transformations

| Reaction Type | Reagent (Example) | Expected Product |

|---|---|---|

| Ketone Reduction | Sodium Borohydride (NaBH₄) | 2,6-Diphenyl-tetrahydro-2H-pyran-4-ol |

Spectroscopic Characterization and Structural Elucidation of 2,6 Diphenyl 2h Pyran 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2,6-Diphenyl-2H-pyran-4(3H)-one and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each nucleus.

In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyranone ring and the two phenyl groups. The protons on the phenyl rings would typically appear in the aromatic region (around 7-8 ppm). The protons on the saturated part of the pyranone ring would resonate at a higher field (lower ppm values). For instance, the methylene (B1212753) protons (H-3) adjacent to the carbonyl group would likely appear as a multiplet, while the methine proton (H-2) adjacent to the oxygen atom and a phenyl group would be shifted downfield.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-4) would exhibit a characteristic downfield chemical shift (typically >190 ppm). The carbons of the phenyl groups would appear in the aromatic region (around 120-140 ppm), while the sp³-hybridized carbons of the pyranone ring (C-2, C-3, and C-5) would be found at higher fields. The specific chemical shifts are influenced by the substituents on the phenyl rings and their positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 8.0 | - |

| H-2 | 4.5 - 5.5 | - |

| H-3 | 2.5 - 3.5 | - |

| H-5 | 2.5 - 3.5 | - |

| Carbonyl C-4 | - | > 190 |

| Phenyl-C | - | 120 - 140 |

| C-2 | - | 70 - 85 |

| C-3 | - | 40 - 50 |

| C-5 | - | 40 - 50 |

| C-6 | - | 70 - 85 |

Note: These are approximate ranges and can vary based on the solvent and specific derivatives.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable in these cases, providing correlations between different nuclei to unambiguously assign the structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In the context of the pyranone ring, COSY would reveal the coupling between the protons on C-2, C-3, and C-5, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signal assigned to H-3 would show a cross-peak with the carbon signal of C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, the protons on the phenyl rings would show correlations to the C-2 and C-6 carbons of the pyranone ring, confirming their attachment points.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal correlations between protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is a powerful tool for determining the stereochemistry and conformation of the molecule. For example, NOESY could be used to determine the relative orientation of the phenyl groups at the C-2 and C-6 positions.

Table 2: Application of 2D NMR Techniques for this compound

| Technique | Information Provided | Example Application |

| COSY | ¹H-¹H scalar coupling | Shows connectivity between H-2, H-3, and H-5 protons. |

| HSQC | One-bond ¹H-¹³C correlation | Assigns carbon signals for C-2, C-3, C-5, and phenyl carbons. |

| HMBC | Long-range ¹H-¹³C correlation | Confirms the attachment of phenyl groups to C-2 and C-6. |

| NOESY | Through-space ¹H-¹H correlation | Determines the relative orientation of the two phenyl groups. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the pyranone ring. This band is typically observed in the region of 1700-1740 cm⁻¹. The exact position of this band can provide insights into the ring strain and electronic effects of the substituents.

Other characteristic IR absorptions would include:

C-O-C stretching vibrations of the ether linkage in the pyran ring, typically in the range of 1050-1250 cm⁻¹.

C=C stretching vibrations of the aromatic phenyl rings, usually appearing around 1450-1600 cm⁻¹.

C-H stretching vibrations of the aromatic and aliphatic protons, observed above and below 3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the C=C bonds in the phenyl rings would give rise to strong Raman signals. Conformational analysis can also be aided by vibrational spectroscopy, as different conformers may exhibit distinct vibrational frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. miamioh.edu

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for pyranone derivatives may include:

Loss of a phenyl group.

Loss of a carbon monoxide (CO) molecule from the carbonyl group.

Retro-Diels-Alder reactions, leading to the cleavage of the pyranone ring.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

X-ray Diffraction Studies for Solid-State Structure and Conformational Insights

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. bohrium.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles.

For this compound and its derivatives, X-ray crystallography can:

Determine the conformation of the pyranone ring (e.g., chair, boat, or twist-boat).

Reveal the orientation of the phenyl substituents (axial or equatorial). researchgate.net

Provide information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.commdpi.com

This detailed structural information is invaluable for understanding the molecule's reactivity, physical properties, and biological activity.

Theoretical and Computational Investigations of 2,6 Diphenyl 2h Pyran 4 3h One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. semanticscholar.org The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. ajchem-a.comsemanticscholar.org

In pyranone derivatives, the HOMO and LUMO are often located on the pyran ring, indicating that this part of the molecule is central to its reactivity. scifiniti.com The distribution of these orbitals can be influenced by substituents on the ring. Computational studies allow for the visualization of HOMO and LUMO distributions, providing a clear picture of the electron density and the likely sites for electrophilic and nucleophilic attack. semanticscholar.orgscifiniti.com The HOMO-LUMO gap can be tuned by altering the molecular structure, which is a key strategy in designing molecules with specific electronic properties, such as those for use in near-infrared (NIR) absorbing dyes. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5743 eV ajchem-a.com | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.0928 eV ajchem-a.com | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | 4.4815 eV ajchem-a.com | Relates to the chemical stability and reactivity of the molecule. |

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. For instance, theoretical calculations can predict the infrared (IR) and Raman spectra of pyranone derivatives. scifiniti.com By comparing the calculated vibrational frequencies with experimental spectra, researchers can make accurate assignments of the vibrational modes. materialsciencejournal.org Similarly, UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions within the molecule. materialsciencejournal.org These predictions are valuable for interpreting experimental spectroscopic data and confirming the proposed molecular structures.

Mechanistic Studies of Reactions via Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving pyranones. It allows for the detailed investigation of reaction pathways, the identification of intermediates, and the characterization of transition states.

Transition State Characterization and Reaction Pathway Elucidation

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy barrier associated with the transition state determines the reaction rate. For example, in the formation of a dithiolo[3,4-b]pyridine ring system, DFT calculations revealed that the rate-limiting step is the cyclization to form the 1,4-dihydropyridine (B1200194) ring, with a calculated activation barrier of 28.8 kcal/mol. mdpi.com Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Tautomerism and Conformational Dynamics of 2,6-Diphenyl-2H-pyran-4(3H)-one

Many pyranone derivatives can exist as different tautomers or conformers. Computational chemistry provides a powerful means to study these dynamic processes. scifiniti.com For instance, in a study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations were used to investigate the tautomerization between the 4-hydroxy enol form and its keto tautomer. scifiniti.com The calculations showed that the enol form is the dominant tautomer. scifiniti.com

Conformational analysis of the pyran ring is another important area where computational methods excel. Ab initio and DFT calculations have been used to determine the relative energies of different conformers (chair, boat, twist) of tetrahydropyran (B127337), providing a detailed understanding of its conformational landscape. researchgate.net These studies are essential for understanding how the shape of the molecule influences its physical and biological properties.

Molecular Docking and Simulation Studies (focused on chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a small molecule, such as a pyranone derivative, might interact with a biological target, typically a protein.

Derivatives and Analogues of 2,6 Diphenyl 2h Pyran 4 3h One: Design and Chemical Exploration

Synthesis and Characterization of Substituted 2,6-Diphenyl-2H-pyran-4(3H)-one Derivatives

The synthesis of substituted this compound derivatives often involves multi-component reactions, providing an efficient route to complex molecular architectures. bohrium.com One common approach is the condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) through a Mannich reaction to produce 2,6-diphenyl-4-piperidone derivatives, which can then be further modified. tsijournals.com

The characterization of these newly synthesized compounds is a critical step to confirm their chemical structures. A combination of spectroscopic techniques is typically employed for this purpose. tsijournals.comnih.gov Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. tsijournals.com Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular framework. tsijournals.comnih.gov Elemental analysis is also used to determine the empirical formula of the synthesized compounds. tsijournals.com In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule, including bond lengths and angles. bohrium.com

For instance, the synthesis of various tetrahydropyran (B127337) derivatives has been reported, with their conformations being determined as chair, sofa, planar, or twist boat, depending on the nature and number of substituents. nih.gov The characterization of a novel organic compound, Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate (FPY), involved single-crystal X-ray diffraction, which revealed a "flattened-boat" conformation for the pyran ring. bohrium.com

Below is a table summarizing some synthesized derivatives and the characterization techniques used:

| Compound Name | Synthesis Method | Characterization Techniques | Reference |

| 2,6-diphenyl-4-piperidone derivatives | Mannich reaction (condensation of ethyl-methyl ketone, substituted aldehydes, and ammonium acetate) | Elemental analysis, IR, ¹H NMR | tsijournals.com |

| Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate (FPY) | One-pot multicomponent reaction | Single crystal X-ray diffraction, FT-IR, NMR | bohrium.com |

| 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one | Not specified | X-Ray diffraction | nih.govresearchgate.net |

| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-4H-pyran-3,5-dicarboxylate | Condensation reaction of β-ketoester or β-diketone with aromatic aldehydes | FTIR, ¹H NMR | mjbas.com |

| Diethyl 2,6-dimethyl 4-(4-nitrophenyl) 4H-pyran-3,5-dicarboxylate | Condensation reaction of β-ketoester or β-diketone with aromatic aldehydes | FTIR, ¹H NMR | mjbas.com |

Structure-Reactivity Relationship Studies in the this compound Family

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental in organic chemistry. For the this compound family, these studies investigate how the introduction of different functional groups at various positions on the pyran ring and the phenyl substituents influences the molecule's behavior in chemical reactions.

The pyran-2-one ring system, a related structure, possesses both electrophilic and nucleophilic sites. The carbon atoms at positions 2, 4, and 6 are electrophilic, while the carbon at position 5 is a nucleophilic center. researchgate.netimist.ma This inherent reactivity allows for a variety of chemical transformations.

The nature of the substituents can significantly impact the reactivity of the pyranone core. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl rings can alter the electron density of the entire molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack. The conformation of the pyran ring, which can be influenced by the size and nature of the substituents, also plays a crucial role in determining its reactivity. nih.gov

Studies on related 4H-pyran derivatives have shown that the presence of phenyl rings enhances the conjugation of the system, which can influence their optical and electronic properties. ontosight.ai Furthermore, the reaction of 2,6-bis(hetaryl)-4-pyrones with ammonia (B1221849) to form 2,6-bis(hetaryl)pyridines demonstrates a ring transformation that is influenced by the nature of the adjacent hetaryl moieties. acs.org

Design Principles for Novel 2H-Pyran-4(3H)-one Analogs

The design of novel 2H-pyran-4(3H)-one analogs is guided by the desire to create molecules with specific, predictable properties and functions. The core principle involves the strategic placement of various functional groups to influence the molecule's electronic and steric characteristics.

Several key design principles can be outlined:

Modification of Phenyl Ring Substituents: Introducing a variety of substituents on the two phenyl rings is a primary strategy. Electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., nitro, halo) can be used to modulate the electronic properties of the pyranone system. This can be crucial for tuning the reactivity of the molecule for specific applications.

Functionalization of the Pyran Ring: Direct modification of the pyran ring itself offers another avenue for creating novel analogs. This could involve the introduction of substituents at the 3- and 5-positions, or even the replacement of the carbonyl group at the 4-position with other functional groups.

Stereochemical Control: For derivatives with stereocenters, controlling the stereochemistry is a critical design element. The synthesis of specific diastereomers (e.g., cis or trans) can be achieved through asymmetric synthesis methods, which is important as different stereoisomers can have distinct properties. nih.gov

Computational Modeling: The use of computational tools, such as Density Functional Theory (DFT), can aid in the design process. bohrium.com These methods allow for the prediction of molecular properties like electronic structure, stability, and reactivity, which can help in selecting promising candidates for synthesis. bohrium.commjbas.com

Multicomponent Reactions: Employing multicomponent reactions in the synthetic strategy allows for the creation of molecular diversity and complexity in a single step, which is an efficient approach to building libraries of novel analogs. bohrium.commjbas.com

By applying these principles, chemists can systematically design and synthesize new 2H-pyran-4(3H)-one analogs with tailored properties for a range of potential applications in materials science and medicinal chemistry. ontosight.ai

Applications of 2,6 Diphenyl 2h Pyran 4 3h One in Advanced Organic Synthesis and Material Precursors

2,6-Diphenyl-2H-pyran-4(3H)-one as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of this compound is centered around its ketone functionality, the activated carbon-carbon double bond (an enone system), and the potential for the heterocyclic ring to undergo rearrangement or opening reactions. These features allow it to serve as a versatile synthon for constructing a variety of intricate organic molecules.

Precursor to Fused Heterocyclic Systems

A significant application of pyran-based scaffolds is in the synthesis of fused heterocyclic systems. The pyran ring can act as a template that, upon reaction with appropriate binucleophiles, can be transformed into new, annulated ring systems. While direct studies on this compound are specific, the well-established reactivity of related pyranones provides a clear indication of its synthetic potential.

Pyran-2-one derivatives are known to undergo rearrangement reactions when treated with various nucleophiles. researchgate.net These reactions typically involve the opening of the pyran ring, followed by an intramolecular cyclization to form a new heterocyclic system. For example, reactions with reagents such as ammonia (B1221849), amines, hydrazines, hydroxylamine, and o-phenylenediamine (B120857) can lead to the formation of diverse heterocyclic structures including pyridones, pyrimidines, pyrazoles, isoxazoles, and benzodiazepines. researchgate.net This reactivity pattern highlights a key strategy where the pyranone core of this compound can be converted into other important heterocyclic motifs. A particularly notable transformation is the conversion of a 2H-pyran into a pyridine (B92270) ring, a reaction that has been utilized in the total synthesis of complex alkaloids. figshare.comnih.gov

The construction of pyran-annulated systems, such as dihydropyrano[c]chromenes and tetrahydrobenzo[b]pyrans, often involves multicomponent reactions where a pyran ring is formed in situ. tandfonline.comresearchgate.net However, pre-formed pyranones like this compound offer a more controlled, stepwise approach to building such fused systems. The development of methods for creating fused pyran and tetracyclic pyran rings through palladium-catalyzed intramolecular reactions further underscores the utility of pyran precursors in generating polycyclic architectures. espublisher.com

| Starting Pyranone Type | Reagent | Resulting Heterocyclic System | Reaction Principle |

|---|---|---|---|

| Pyran-2-one | Ammonia / Primary Amines | Pyridone | Ring opening followed by cyclization |

| Pyran-2-one | Hydrazine | Pyrazole | Ring transformation |

| Pyran-2-one | o-Phenylenediamine | 1,5-Benzodiazepine | Condensation and rearrangement |

| 2H-Pyran | Ammonia Source | Pyridine | Direct ring interconversion |

Intermediate in Total Synthesis Efforts

The 2H-pyran ring is a structural motif found in a variety of natural products. nih.gov Consequently, compounds like this compound are valuable as intermediates in the synthesis of natural product analogues or as key fragments in a broader total synthesis strategy.

A critical transformation that highlights its potential is the pyran-to-pyridine interconversion. This strategy was successfully employed in the first total synthesis of (+)-granatumine A, a limonoid alkaloid. figshare.comnih.gov In this synthesis, a central tetrasubstituted pyridine was formed from a 2H-pyran intermediate. This demonstrates the strategic importance of pyran-containing building blocks for accessing complex alkaloid structures. While specific completed total syntheses employing this compound are not widely documented, its structure represents a readily available scaffold for constructing the core of various biologically active molecules.

Role in the Development of Functional Organic Materials (Precursor Chemistry Only)

The utility of this compound extends beyond complex molecule synthesis into the realm of materials science, where it can serve as a precursor to fully conjugated, functional organic materials. The phenyl substituents enhance the potential for electronic conjugation, which is a key property for applications in organic electronics.

The dihydropyranone ring of this compound can be considered a latent form of the more extensively conjugated 4H-pyran-4-one system. Aromatization of the dihydropyranone ring, likely through a dehydrogenation reaction, would yield 2,6-diphenyl-4H-pyran-4-one. Such 4H-pyran derivatives are investigated for their luminescence and charge transport properties, making them candidates for use as emissive materials in Organic Light-Emitting Diodes (OLEDs) or as components in Organic Photovoltaics (OPVs).

Furthermore, pyrone-based structures can be precursors to even larger conjugated systems. For instance, the photolysis of the related compound 2,6-diphenyl-4H-pyran-4-thione results in the formation of 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene), a dimeric and highly conjugated molecule. This type of transformation illustrates how the fundamental pyranone skeleton can be used to build larger, electronically active superstructures suitable for advanced material applications.

| Precursor | Transformation | Potential Product Class | Target Application |

|---|---|---|---|

| This compound | Dehydrogenation/Aromatization | 2,6-Diphenyl-4H-pyran-4-one | Luminescent materials (OLEDs), Organic Photovoltaics (OPVs) |

| 2,6-Diphenyl-4H-pyran-4-one derivative | Photochemical Dimerization | Bi(pyranylidene) systems | Conjugated polymers, Molecular switches |

Mechanistic Insights into the Biological Interactions of this compound Derivatives

Derivatives of this compound have emerged as a significant class of heterocyclic compounds with promising biological activities. Understanding the mechanistic aspects of their interactions with biological targets at a molecular level is crucial for the development of novel therapeutic agents. This article delves into the investigations of enzyme inhibition mechanisms, molecular interactions with biological targets, and the structure-mechanism relationships of these pyranone derivatives.

Photochemical Behavior and Photophysical Properties of 2,6 Diphenyl 2h Pyran 4 3h One

Photochemical Rearrangement Pathways

The absorption of light by a molecule elevates it to an excited state, often triggering a series of transformations that lead to new chemical structures. For pyranone systems, these photochemical rearrangements can be complex and lead to a variety of products. Research on analogous 4H-pyran-4-ones has revealed potential rearrangement pathways that may be applicable to 2,6-Diphenyl-2H-pyran-4(3H)-one.

One notable transformation observed in 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones is their photochemical conversion into the isomeric 2H-pyran-2-ones. This rearrangement is significant as it demonstrates the inherent flexibility of the pyranone ring under photochemical conditions. The process is believed to proceed through a series of bond cleavages and formations initiated by the excited state of the pyranone.

Furthermore, studies on the photolysis of 2,6-diphenyl-4H-pyran-4-thione, a sulfur analog of the corresponding pyranone, show a desulfurization reaction to yield 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene) rsc.org. This suggests that the bonds at the 4-position of the pyranone ring are susceptible to photochemical cleavage, which could initiate various rearrangement cascades. While the oxygen atom in this compound is more stable than the sulfur in the thione, this finding points to the reactivity of the heterocyclic core.

These examples from related structures suggest that the photochemical behavior of this compound is likely to be rich with potential for isomerization and rearrangement, leading to a variety of other heterocyclic or carbocyclic systems.

Photochromic Properties of Pyranone Derivatives

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a highly sought-after property for applications in optical data storage, molecular switches, and smart materials. Several derivatives of 4H-pyran have been shown to exhibit pronounced photochromic behavior.

For instance, studies on 4,5,6-triaryl-4H-pyran derivatives have demonstrated reversible photochromism in the solid state. This behavior is attributed to intramolecular ring-closing and ring-opening reactions that are triggered by irradiation with UV and visible light. These structural changes lead to a noticeable change in the color of the material.

Similarly, research into 2,3,4,6-tetraaryl-4H-pyran derivatives has revealed not only photochromism but also mechanochromism, where the color and fluorescence of the material change in response to mechanical stress rsc.org. In some of these derivatives, the introduction of strong electron-donating groups leads to red-shifted solvatochromic activity, where the color changes with the polarity of the solvent, due to intramolecular charge transfer (ICT) rsc.org.

While direct evidence for the photochromic properties of this compound is not available, the behavior of these closely related compounds strongly suggests that it could serve as a valuable scaffold for the design of new photochromic materials. The presence of the phenyl groups at the 2 and 6 positions provides ample opportunity for chemical modification to tune and enhance any inherent photochromic activity.

Spectroscopic Analysis of Excited States and Energy Transfer Mechanisms

The photophysical properties of a molecule are dictated by the nature of its excited states and the pathways available for it to return to the ground state. These pathways include fluorescence, phosphorescence, and non-radiative decay processes such as internal conversion and intersystem crossing, as well as energy transfer to other molecules.

Spectroscopic studies of 4-pyrone derivatives have provided valuable insights into their excited state behavior. For example, the introduction of different substituents onto the pyranone core has been shown to significantly influence the absorption and emission properties. In a series of 2,3,4,6-tetraaryl-4H-pyran derivatives, those with strong electron-donating groups exhibited red-shifted emission and solvatochromism, indicative of an intramolecular charge transfer (ICT) character in the excited state rsc.org. This ICT state arises from the transfer of electron density from the donor group to the electron-accepting pyranone core upon photoexcitation.

The table below summarizes the photophysical data for some representative 2,3,4,6-tetraaryl-4H-pyran derivatives in different solvents, highlighting the influence of substitution and solvent polarity on their emission maxima.

| Compound | Solvent | Emission Maxima (nm) |

| PR-Ph | Dichloromethane | No Emission |

| PR-TPA | Dichloromethane | 620 |

| Tetrahydrofuran | 605 | |

| Toluene | 568 | |

| PR-Cz | Dichloromethane | 615 |

| Tetrahydrofuran | 600 | |

| Toluene | 565 | |

| Data sourced from studies on 2,3,4,6-tetraaryl-4H-pyran derivatives rsc.org. PR-Ph has a benzene (B151609) at the 6-position, PR-TPA has a triphenylamine, and PR-Cz has a 9-phenyl-9H-carbazole. |

The excited state dynamics of pyran-type molecules can also involve energy transfer processes. In donor-acceptor assemblies, it has been shown that the symmetry of the excited state wave function can dictate whether energy transfer or electron transfer occurs researchgate.net. By controlling the molecular design, it is possible to favor one pathway over the other, which is a key principle in the development of materials for energy conversion and photoredox catalysis researchgate.net.

For this compound, the phenyl substituents can act as chromophores that absorb light and potentially transfer the excitation energy to the pyranone core, or vice versa. The efficiency and direction of this energy transfer would depend on the relative energies of the excited states of the phenyl and pyranone moieties. Understanding these energy transfer mechanisms is crucial for designing molecules with specific light-emitting or light-harvesting properties.

Future Research Directions and Challenges in 2,6 Diphenyl 2h Pyran 4 3h One Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyran-4-one derivatives has been a subject of considerable interest. nih.govresearchgate.net Traditional methods for the synthesis of related tetrahydropyran-4-ones have involved the condensation of ketones with aldehydes. nih.gov For instance, the synthesis of 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one was achieved by reacting 3-pentanone (B124093) with benzaldehyde (B42025) in the presence of sodium hydroxide (B78521). nih.gov However, a significant challenge and a direction for future research lies in the development of more sustainable and efficient synthetic routes to 2,6-Diphenyl-2H-pyran-4(3H)-one.

Future research should focus on "green" chemistry principles, such as the use of environmentally benign solvents and catalysts. For example, a convenient green procedure for the synthesis of related 6-(arylvinyl)-4-hydroxy-3-(phenylsulfanyl)-2H-pyran-2-ones utilized aqueous potassium hydroxide at room temperature. researchgate.net Exploring similar aqueous-phase syntheses for this compound could significantly improve the environmental footprint of its production.

The use of heterogeneous catalysts is another promising avenue. mjbas.comresearchgate.net Research on the synthesis of 4H-pyran derivatives has demonstrated the effectiveness of recyclable catalysts like Nd2O3, which can lead to high yields in shorter reaction times compared to traditional methods. mjbas.com Investigating the applicability of such catalysts for the synthesis of this compound could lead to more economical and scalable production processes. Microwave-assisted organic synthesis, which has been shown to accelerate Diels-Alder reactions of 2H-pyran-2-ones, also presents a viable strategy for rapidly accessing this scaffold. cem.com

Table 1: Comparison of Catalytic Systems for Pyran Synthesis

| Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference |

| L-proline | PEG-400 | Room Temp | 180 min | 0 | mjbas.com |

| None | H2O/EtOH (1:1) | Reflux | 12 hours | 0 | mjbas.com |

| Acetic Acid | H2O/EtOH (1:1) | Reflux | 12 hours | Intermediate | mjbas.com |

| Piperidine (B6355638) | H2O/EtOH (1:1) | Reflux | 2 hours | 40 | mjbas.com |

| Al2O3 | H2O/EtOH (1:1) | Reflux | 8 hours | 50 | mjbas.com |

| MgO | H2O/EtOH (1:1) | Reflux | 10 hours | 60 | mjbas.com |

| CaO | H2O/EtOH (1:1) | Reflux | 7 hours | 42 | mjbas.com |

| Nd2O3 | H2O/EtOH (1:1) | Reflux | 45 min | 93 | mjbas.com |

Exploration of Undiscovered Reactivity Profiles

The reactivity of pyran-2-one derivatives is known to be diverse, with these compounds serving as building blocks for a wide range of heterocyclic systems. researchgate.net However, the specific reactivity of this compound remains an area ripe for exploration. Future research should aim to uncover novel transformations and reaction pathways.

One promising area is the investigation of cycloaddition reactions. nih.govrsc.org The pyran ring system can participate in [4+2] cycloadditions, and a systematic study of the behavior of this compound as either a diene or a dienophile could lead to the synthesis of complex polycyclic structures. The diastereoselectivity of such reactions, as seen in the hetero-Diels-Alder reactions of functionalized α,β-unsaturated carbonyl compounds, would be a key aspect to investigate. rsc.org

The photochemical reactivity of this compound also warrants investigation. Photolysis of the related 2,6-diphenyl-4H-pyran-4-thione results in desulfurization to yield a bi(pyranylidene) product. rsc.org It is conceivable that UV irradiation of this compound could induce unique rearrangements or cycloadditions, potentially leading to novel molecular architectures. electronicsandbooks.com

Furthermore, the pyran-2-one nucleus can undergo ring-opening reactions when treated with various nucleophiles. researchgate.net A detailed study of the reactions of this compound with different nucleophiles could reveal new synthetic pathways to functionalized acyclic compounds or other heterocyclic systems.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, and its application to this compound is a critical area for future research. researchgate.net While computational studies have been performed on related pyran-2,4-dione and piperidine derivatives, a dedicated computational analysis of the target molecule is needed. nih.govresearchgate.netsemanticscholar.org

Density Functional Theory (DFT) calculations can be employed to optimize the geometry of this compound and to calculate its frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and its calculation can provide insights into the molecule's stability and potential for participating in various reactions. nih.gov For instance, DFT studies on a substituted piperidine derivative revealed a small frontier orbital gap, suggesting high chemical reactivity. nih.gov

Molecular modeling can also be used to predict the outcomes of reactions. nih.govosti.gov For example, semiempirical methods have been used to calculate the energies of intermediates in reaction pathways, providing information that is not easily accessible through experiments. nih.govosti.gov Such calculations could be used to elucidate the mechanisms of novel reactions of this compound. Furthermore, computational methods can aid in the interpretation of spectroscopic data and in understanding the nature of non-covalent interactions that govern the molecule's conformation and crystal packing. nih.govresearchgate.net

Table 2: Predicted Collision Cross Section (CCS) Values for a Related Compound, 2,6-diphenyl-4H-pyran-4-one

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 249.09100 | 153.9 |

| [M+Na]+ | 271.07294 | 162.9 |

| [M-H]- | 247.07644 | 164.8 |

| [M+NH4]+ | 266.11754 | 169.4 |

| [M+K]+ | 287.04688 | 159.3 |

| Data for 2,6-diphenyl-4H-pyran-4-one, a structurally similar compound, calculated using CCSbase. uni.lu |

Integration with Emerging Fields in Chemical Science

The unique structural features of this compound suggest its potential for integration into various emerging fields of chemical science. A particularly promising area is materials science, specifically in the development of novel organic functional materials.

The fluorescence properties of pyran derivatives have been a subject of interest for applications in organic light-emitting diodes (OLEDs). researchgate.net For example, certain 6-aryl-3,4-diphenyl-α-pyrones exhibit intense blue-to-orange fluorescence in the solid state. researchgate.net Future research could focus on synthesizing derivatives of this compound with tailored photophysical properties for use as emitters or hosts in OLED devices. The development of dicyanomethylene-4H-pyran derivatives as fluorescent probes for visualizing latent fingerprints highlights another potential application in forensic science. nih.gov

The scaffold of this compound could also be incorporated into more complex architectures for applications in supramolecular chemistry. The phenyl groups provide sites for functionalization, which could be used to introduce recognition motifs for the self-assembly of well-defined nanostructures. Furthermore, the development of 2,6-diphenylpyridine-based fluorophores that are sensitive to protons suggests that derivatives of this compound could be explored as chemosensors for detecting specific analytes. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2,6-Diphenyl-2H-pyran-4(3H)-one, and how can reaction conditions be optimized?

A common approach involves the condensation of substituted diketones with aryl aldehydes under acidic or basic catalysis. For derivatives like 3,5-dimethyl-2,6-diphenyl analogs, cyclization via Claisen-Schmidt condensation has been employed, with yields influenced by solvent polarity and temperature gradients . Optimization may include using polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) to minimize side reactions. Purity can be enhanced via recrystallization from ethanol or ethyl acetate .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR : Analyze and NMR spectra for diagnostic signals: pyranone carbonyl (~195–205 ppm in ) and phenyl proton multiplicities (δ 7.2–7.8 ppm).

- X-ray crystallography : Single-crystal diffraction (e.g., monoclinic P21/c systems) confirms spatial arrangements, such as dihedral angles between phenyl rings and pyranone planes, critical for understanding steric effects .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., m/z 280.36 for CHO) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- GHS Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Spill management : Absorb with inert material (silica gel) and dispose as hazardous waste. Contaminated clothing must be decontaminated before reuse .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing distortions. Cross-validate using:

- DFT calculations : Compare theoretical NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data.

- Variable-temperature NMR : Detect tautomeric equilibria by monitoring peak coalescence at elevated temperatures .

Q. What strategies improve yield in multi-step syntheses of functionalized dihydropyranones?

- Protecting groups : Temporarily shield reactive hydroxyl or carbonyl groups during aryl substitution steps.

- Catalytic systems : Use Lewis acids (e.g., BF-EtO) to enhance regioselectivity in cyclization steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves purity .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl rings to enhance bioactivity.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes in cancer pathways) using software like AutoDock Vina. Correlate binding affinity with experimental IC values .

Data Analysis and Experimental Design

Q. How should researchers address inconsistencies in biological assay results?

Q. What methodologies are recommended for analyzing diastereomeric mixtures of dihydropyranone derivatives?

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to resolve enantiomers.

- Circular dichroism (CD) : Confirm absolute configurations by comparing experimental CD spectra with simulated data .

Safety and Compliance

Q. How to safely scale up reactions involving this compound?

- Thermal hazard assessment : Conduct DSC/TGA analysis to identify exothermic decomposition risks.

- Ventilation : Install explosion-proof equipment for large-scale distillations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.